(1,2-Dimethylbutyl)cyclohexane (CAS 61142-37-8) is a highly branched, C12 naphthenic hydrocarbon utilized primarily as a high-purity analytical standard and surrogate component for aviation fuel characterization and petroleum refining models [1]. With a density of 0.807 g/cm³ and a boiling point of approximately 212.8 °C, it falls squarely within the kerosene and Jet A distillation range . Unlike linear alkanes, its specific cycloalkane core combined with a sterically hindered 1,2-dimethylbutyl side chain provides a unique thermophysical profile. This makes it a critical reference material for Quantitative Structure-Property Relationship (QSPR) modeling and advanced gas chromatography-mass spectrometry (GC-MS) calibration of complex hydrocarbon mixtures, where exact structural speciation is required for regulatory and performance compliance [1].
In the procurement of reference standards for fuel characterization and thermodynamic modeling, substituting (1,2-Dimethylbutyl)cyclohexane with generic C12 cycloalkanes (such as unbranched hexylcyclohexane) or linear benchmarks (like n-dodecane) fundamentally compromises analytical accuracy and formulation integrity [1]. The specific 1,2-dimethyl branching on the butyl side chain drastically alters the molecule's freezing point, GC retention time, and mass fragmentation pattern compared to unbranched analogs. For researchers developing surrogate aviation fuels or validating QSPR models for distillation cuts, using a generic 'C12 naphthene mixture' introduces unacceptable isomeric noise that prevents precise peak assignment [1]. Furthermore, linear n-dodecane fails to replicate the requisite density and cold-flow behavior characteristic of highly branched cyclic fractions, making generic substitution unviable for high-fidelity aerospace and petrochemical applications [2].
In the development of synthetic and surrogate aviation fuels, matching the density of conventional Jet A/Jet A-1 (0.775–0.840 g/cm³) is a primary formulation constraint. (1,2-Dimethylbutyl)cyclohexane provides a high-density naphthenic component (0.807 g/cm³) within the C12 range . When compared to the standard C12 linear alkane benchmark, n-dodecane (density ~0.750 g/cm³), the branched cycloalkane offers a significantly higher density profile while maintaining a similar volatility regime. This quantitative difference makes it an essential procurement choice for researchers needing to elevate the overall density of a surrogate mixture without shifting the carbon number distribution or boiling curve .
| Evidence Dimension | Liquid Density at Standard Conditions |
| Target Compound Data | 0.807 g/cm³ |
| Comparator Or Baseline | n-Dodecane (~0.750 g/cm³) |
| Quantified Difference | ~7.6% increase in density for the same carbon number (C12) |
| Conditions | Standard laboratory conditions (20-25 °C) |
Enables precise density matching in surrogate jet fuels without altering the target C12 carbon number or distillation profile.
The low-temperature operability of aviation fuels is strictly regulated, with Jet A-1 requiring a freezing point below -47 °C. Linear C12 alkanes like n-dodecane exhibit relatively high freezing points (-9.6 °C), which can cause fuel gelling. Experimental thermophysical databases used for Quantitative Structure-Property Relationship (QSPR) modeling demonstrate that the steric hindrance of the 1,2-dimethylbutyl side chain on the cyclohexane ring drastically disrupts crystallization [1]. (1,2-Dimethylbutyl)cyclohexane exhibits an experimental freezing point of -36.6 °C, providing a massive 27.0 °C depression compared to its linear C12 counterpart [1]. This makes it a critical pure-component standard for validating low-temperature predictive models.
| Evidence Dimension | Experimental Freezing/Melting Point (Tf) |
| Target Compound Data | -36.6 °C |
| Comparator Or Baseline | n-Dodecane (-9.6 °C) |
| Quantified Difference | 27.0 °C reduction in freezing point |
| Conditions | QSPR experimental database for petroleum refining hydrocarbons |
Provides a highly accurate, structurally complex baseline for validating algorithms that predict the cold-weather operability of synthetic fuel blends.
The speciation of the naphthenic fraction in middle distillates requires exact reference standards, as branched cycloalkanes elute differently than straight-chain analogs. In detailed GC-MS characterizations of aviation fuels, relying on generic C12 naphthene mixtures prevents accurate peak assignment [1]. Procuring pure (1,2-Dimethylbutyl)cyclohexane allows analytical chemists to establish a precise retention time and mass fragmentation baseline (e.g., m/z 69 and 55 primary fragments) for highly branched C12 naphthenes [2]. This resolves co-elution ambiguities that occur when attempting to distinguish it from unbranched hexylcyclohexane or other closely related isomers in complex kerosene cuts [1].
| Evidence Dimension | Analytical Resolution and Peak Assignment |
| Target Compound Data | Pure standard yields exact retention time and defined m/z fragmentation ratios |
| Comparator Or Baseline | Generic C12 naphthenic mixtures or unbranched hexylcyclohexane |
| Quantified Difference | Elimination of isomeric co-elution ambiguity |
| Conditions | High-resolution GC-MS analysis of aviation fuel/kerosene fractions |
Ensures high-fidelity speciation of complex fuel mixtures, which is impossible to achieve using generic or mixed-isomer naphthenic standards.
Directly leveraging its unique mass fragmentation and retention profile, this compound is procured as a pure GC-MS reference standard to identify and quantify highly branched C12 cycloalkanes in Jet A/Jet A-1 and Sustainable Aviation Fuels (SAF). It is the right choice for laboratories that need to resolve co-elution issues inherent in complex middle distillate fractions [1].
Driven by its high density (0.807 g/cm³) relative to linear alkanes, this compound is utilized as a specific C12 naphthenic blending component. It allows formulators to tune the physical properties—specifically density and elastomer swelling characteristics—of synthetic jet fuels without shifting the boiling curve outside the strict 205–300 °C distillation specification .
Because of its highly depressed freezing point (-36.6 °C) resulting from steric hindrance, it is procured by computational chemistry and petroleum engineering labs. It serves as a critical experimental validation node for algorithms predicting the boiling and freezing points of highly branched hydrocarbons in kerosene cuts [2].